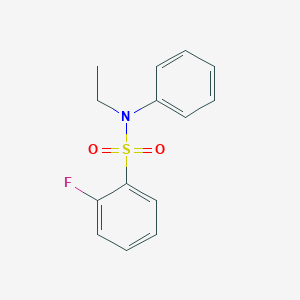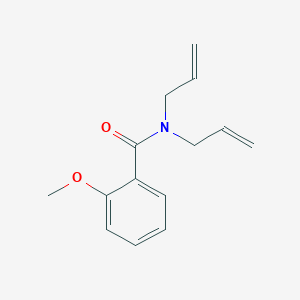![molecular formula C11H14F2N2O2S B261812 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine, also known as DFMS, is a chemical compound that has been widely studied for its potential applications in scientific research. DFMS is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a piperazine ring. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the brain and other tissues. 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to inhibit the uptake of dopamine by binding to dopamine transporters, which are responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to have a variety of biochemical and physiological effects, including the inhibition of dopamine uptake, the modulation of GABAergic neurotransmission, and the inhibition of voltage-gated sodium channels. These effects can lead to changes in behavior, cognition, and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized pharmacological properties. However, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in a variety of neurological and psychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Further studies are needed to fully understand the potential of 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine for scientific research and therapeutic applications.
Métodos De Síntesis
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(2,4-difluorophenyl)piperazine with sulfuryl chloride, followed by treatment with ammonia. Another method involves the reaction of 1-(2,4-difluorophenyl)piperazine with sulfonyl chloride, followed by treatment with methylamine. These methods have been optimized to produce high yields of pure 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine.
Aplicaciones Científicas De Investigación
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to inhibit the uptake of dopamine, a neurotransmitter that plays a key role in reward and motivation. This makes 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine a potential candidate for the treatment of addiction and other dopamine-related disorders. In pharmacology, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In medicinal chemistry, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been used as a starting material for the synthesis of other sulfonamide derivatives with potential therapeutic applications.
Propiedades
Nombre del producto |
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine |
|---|---|
Fórmula molecular |
C11H14F2N2O2S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C11H14F2N2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 |
Clave InChI |
WZUFGXNLRGLGKS-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)
![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)




![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)
